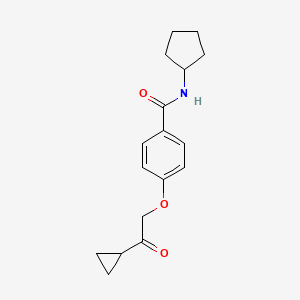

N-cyclopentyl-4-(2-cyclopropyl-2-oxoethoxy)benzamide

Description

N-cyclopentyl-4-(2-cyclopropyl-2-oxoethoxy)benzamide is a synthetic organic compound characterized by its unique chemical structure. This compound features a benzamide core with a cyclopentyl group attached to the nitrogen atom and a 2-cyclopropyl-2-oxoethoxy group attached to the benzene ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name |

N-cyclopentyl-4-(2-cyclopropyl-2-oxoethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c19-16(12-5-6-12)11-21-15-9-7-13(8-10-15)17(20)18-14-3-1-2-4-14/h7-10,12,14H,1-6,11H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDOMJFXPVMCFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC=C(C=C2)OCC(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-(2-cyclopropyl-2-oxoethoxy)benzamide typically involves multiple steps:

Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-hydroxybenzoic acid with cyclopentylamine under suitable conditions to form 4-cyclopentylaminobenzoic acid.

Esterification: The 4-cyclopentylaminobenzoic acid is then esterified with 2-cyclopropyl-2-oxoethanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the desired ester.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-(2-cyclopropyl-2-oxoethoxy)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions where functional groups on the benzene ring or the cyclopropyl group are replaced by other groups using suitable reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents, nucleophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

N-cyclopentyl-4-(2-cyclopropyl-2-oxoethoxy)benzamide serves as a crucial building block in organic synthesis. Its structure allows chemists to modify and create more complex molecules, which can lead to the development of new materials and chemicals.

Biology

Research into the biological activity of this compound indicates potential interactions with various cellular processes. Studies suggest that it may influence enzyme activities and receptor functions, which could lead to significant biological effects. For instance, its structural characteristics may allow it to act as an inhibitor for specific enzymes involved in critical pathways.

Medicine

The medicinal applications of this compound are particularly promising. Ongoing research is investigating its potential as a drug candidate for treating various diseases, including cancer. Preliminary studies have indicated that modifications to its structure can enhance antitumor activity against specific cancer cell lines, suggesting its viability as an anticancer agent .

Industry

In industrial contexts, this compound may be utilized as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique properties could facilitate the development of new formulations or enhance existing products.

Comparative Analysis with Related Compounds

| Compound Name | Structural Characteristics | Biological Activity |

|---|---|---|

| N-cyclopentyl-4-(2-oxoethoxy)benzamide | Lacks cyclopropyl group | Reduced biological activity compared to this compound |

| N-cyclopentyl-4-(2-cyclopropyl-2-oxoethoxy)aniline | Contains an aniline group | Different reactivity and potential applications |

| N-cyclopentyl-4-(2-cyclopropyl-2-oxoethoxy)benzoic acid | Contains a carboxylic acid group | Varies in solubility and reactivity |

This table illustrates how the unique combination of functional groups in this compound confers distinct chemical and biological properties compared to related compounds.

Case Studies and Research Findings

- Antitumor Activity : A study involving benzamide derivatives demonstrated that structural modifications could enhance antitumor efficacy against various cancer cell lines. Compounds similar to this compound exhibited promising results warranting further investigation into their therapeutic potential .

- Enzyme Interaction Studies : Molecular docking studies have been employed to predict how benzamide derivatives interact with specific enzymes. These studies provide insights into binding affinities and biological outcomes, crucial for understanding the therapeutic applications of this compound .

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-(2-cyclopropyl-2-oxoethoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

N-cyclopentyl-4-(2-cyclopropyl-2-oxoethoxy)benzamide can be compared with other similar compounds, such as:

N-cyclopentyl-4-(2-oxoethoxy)benzamide: Lacks the cyclopropyl group, which may affect its biological activity and chemical properties.

N-cyclopentyl-4-(2-cyclopropyl-2-oxoethoxy)aniline: Contains an aniline group instead of a benzamide group, leading to different reactivity and applications.

N-cyclopentyl-4-(2-cyclopropyl-2-oxoethoxy)benzoic acid: The presence of a carboxylic acid group instead of an amide group may influence its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-cyclopentyl-4-(2-cyclopropyl-2-oxoethoxy)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Synthesis of this compound

The synthesis involves several key steps:

- Formation of the Benzamide Core : The compound is synthesized by reacting 4-hydroxybenzoic acid with cyclopentylamine to yield 4-cyclopentylaminobenzoic acid.

- Esterification : This intermediate is then esterified with 2-cyclopropyl-2-oxoethanol using dehydrating agents like thionyl chloride or dicyclohexylcarbodiimide (DCC).

- Purification : The final product is purified through recrystallization or column chromatography to achieve high purity.

This compound exhibits its biological activity through interactions with specific molecular targets. It may modulate enzyme activities or receptor functions, leading to various cellular responses. However, detailed studies are needed to fully elucidate the precise molecular mechanisms involved in its action.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in cellular pathways. For example, some benzamide derivatives have been shown to inhibit carbonic anhydrase IX, an enzyme linked to tumor growth and metastasis . This suggests that this compound could potentially exhibit similar inhibitory properties.

Comparative Analysis with Related Compounds

| Compound Name | Structural Characteristics | Biological Activity |

|---|---|---|

| N-cyclopentyl-4-(2-oxoethoxy)benzamide | Lacks cyclopropyl group | Reduced biological activity compared to the target compound |

| N-cyclopentyl-4-(2-cyclopropyl-2-oxoethoxy)aniline | Contains an aniline group | Different reactivity and potential applications |

| N-cyclopentyl-4-(2-cyclopropyl-2-oxoethoxy)benzoic acid | Contains a carboxylic acid group | Varies in solubility and reactivity |

This table illustrates how the unique combination of functional groups in this compound may confer distinct chemical and biological properties compared to related compounds.

Case Studies and Research Findings

- Antitumor Activity : A study involving a series of benzamide derivatives demonstrated that modifications in structure could lead to enhanced antitumor activity. Compounds similar to this compound were tested for their efficacy against cancer cell lines, revealing promising results that warrant further investigation into this compound's potential .

- Enzyme Interaction Studies : Molecular docking studies have been employed to predict the interaction of benzamide derivatives with specific enzymes. Such studies help in understanding how structural variations influence binding affinities and biological outcomes, providing insights into the potential therapeutic applications of this compound .

Q & A

Q. What strategies address the reactivity of the cyclopropyl ketone moiety in derivatization?

- Methodological Answer :

- Protecting groups : Temporarily reduce ketone to alcohol (NaBH₄), perform alkylation, then re-oxidize (PCC) .

- Selective functionalization : Use Grignard reagents at –78°C to target ketone without disturbing the amide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.